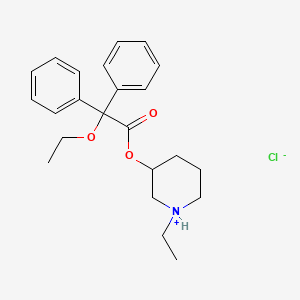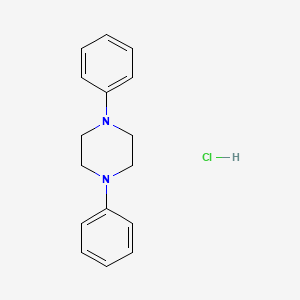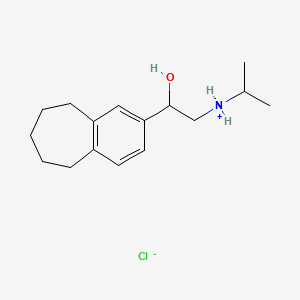
Carbonyldichlorohydrobis(triphenylphosphine)iridium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonyldichlorohydrobis(triphenylphosphine)iridium is an organometallic compound with the molecular formula C37H31Cl2IrOP2 and a molecular weight of 816.7 g/mol. This compound is known for its unique coordination chemistry and is widely used in various chemical reactions and industrial applications.
准备方法
Carbonyldichlorohydrobis(triphenylphosphine)iridium can be synthesized through several methods. One common synthetic route involves the reaction of iridium chloride with triphenylphosphine and carbon monoxide in the presence of a suitable solvent such as dimethylformamide (DMF) or 2-methoxyethanol . The reaction is typically conducted under nitrogen atmosphere to prevent oxidation. The product is then purified through recrystallization .
化学反应分析
Carbonyldichlorohydrobis(triphenylphosphine)iridium undergoes various types of chemical reactions, including:
Oxidative Addition: This compound can undergo oxidative addition reactions with halogens, hydrogen, and other small molecules.
Substitution Reactions: It can participate in substitution reactions where ligands such as carbon monoxide or chloride are replaced by other ligands.
Reductive Elimination: The compound can also undergo reductive elimination reactions, forming new bonds between ligands.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen, and various organic ligands. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Carbonyldichlorohydrobis(triphenylphosphine)iridium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroboration, and hydrosilylation.
Material Science: The compound is used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Medicinal Chemistry:
Industrial Applications: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
作用机制
The mechanism of action of carbonyldichlorohydrobis(triphenylphosphine)iridium involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow the compound to form new bonds and participate in various catalytic cycles . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Carbonyldichlorohydrobis(triphenylphosphine)iridium is similar to other iridium complexes such as bis(triphenylphosphine)iridium(I) carbonyl chloride (Vaska’s complex) and carbonyl(phenylethynyl)bis(triphenylphosphine)iridium(I) . it is unique in its ability to undergo a wide range of chemical reactions and its versatility in various applications .
Similar compounds include:
- Bis(triphenylphosphine)iridium(I) carbonyl chloride
- Carbonyl(phenylethynyl)bis(triphenylphosphine)iridium(I)
These compounds share similar coordination chemistry but differ in their reactivity and applications.
属性
CAS 编号 |
17000-10-1 |
|---|---|
分子式 |
C37H31Cl2IrOP2 |
分子量 |
816.7 g/mol |
IUPAC 名称 |
carbon monoxide;hydride;iridium(3+);triphenylphosphane;dichloride |
InChI |
InChI=1S/2C18H15P.CO.2ClH.Ir.H/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;;/h2*1-15H;;2*1H;;/q;;;;;+3;-1/p-2 |
InChI 键 |
GIXFMNDNEGNKDC-UHFFFAOYSA-L |
规范 SMILES |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




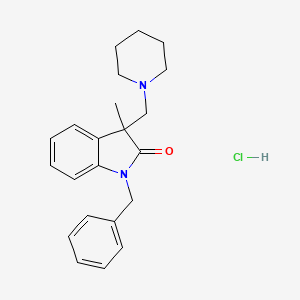
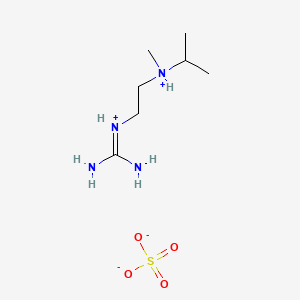
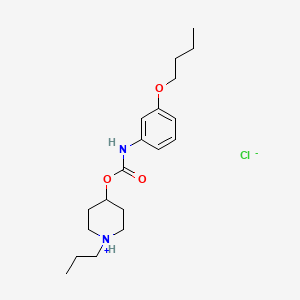
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
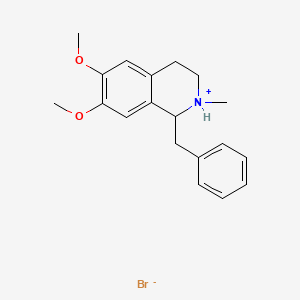
![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)
